molecular formula C14H22N2O3S B610115 Piprozolin CAS No. 63250-48-6

Piprozolin

Numéro de catalogue B610115
Numéro CAS: 63250-48-6
Poids moléculaire: 298.401
Clé InChI: UAXYBJSAPFTPNB-BMSUMIBZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Piprozoline(or piprozolin) is a medication for bile therapy.

Applications De Recherche Scientifique

1. Pediatric Use in Hospital Settings

Piprozolin, known in the medical field as Piperacillin-tazobactam (PIP/TAZO), is predominantly utilized in pediatric patients as an empiric treatment for severe infections, particularly in hospital settings where resistance to common antimicrobials is prevalent. Its primary applications include treating nosocomial infections caused by resistant Gram-negative bacteria, managing pulmonary exacerbations due to Psuedomonas aeruginosa in cystic fibrosis patients, addressing intra-abdominal infections, and aiding in the management of fever and neutropenia in pediatric cancer patients. The broad-spectrum activity and safety profile of PIP/TAZO make it a viable option in these scenarios. However, the implications of its routine use on the prevalence of resistant bacterial strains, such as extended-spectrum beta-lactamase-producing Gram-negatives and vancomycin-resistant enterococci, are still under examination. Notably, the employment of PIP/TAZO in neonates and as monotherapy in pediatric cancer patients with fever and neutropenia warrants further investigation through prospective randomized studies with substantial participant numbers (Wolf & Simon, 2009).

2. Pharmacokinetic/Pharmacodynamic Benefits in Critically Ill Patients

In critically ill patients, PIP/TAZO's administration method is a subject of research, particularly comparing prolonged (extended or continuous) infusion with intermittent bolus. The pharmacokinetic and pharmacodynamic rationale supports the preference for prolonged infusion due to its potential benefits in critically ill patients. While some studies suggest improved outcomes like lower mortality, higher clinical cure rates, or shorter hospital stays with prolonged PIP/TAZO treatment, the overall evidence level remains moderate. This insight necessitates additional robust clinical trials to ascertain the optimal administration method and to confirm the clinical benefits of prolonged infusion over the traditional intermittent bolus approach (Yusuf, Spapen, & Piérard, 2014).

3. Use in Intra-Abdominal Infections

PIP/TAZO is one of the key antibiotics employed in the management of intra-abdominal infections. This is especially true in the current medical era where minimally invasive or percutaneous drainage procedures have taken precedence over surgical extirpation of infected tissue. PIP/TAZO's efficacy is underscored in clinical trials, demonstrating its role in cases where gram-negative facultative and aerobic organisms commonly associated with intra-abdominal infections are present. However, its sole use may be problematic in certain scenarios due to the reduced activity under anaerobic conditions. The safety and efficacy of PIP/TAZO, particularly in comparison to quinolone-based regimens, have been documented, reaffirming its status as a reliable therapeutic agent in the treatment of intra-abdominal infections (Solomkin, 2003).

Propriétés

Numéro CAS

63250-48-6

Nom du produit

Piprozolin

Formule moléculaire

C14H22N2O3S

Poids moléculaire

298.401

Nom IUPAC

delta(sup 2,alpha)-Thiazolidineacetic acid, 3-ethyl-4-oxo-5-piperidino-, ethyl ester, (Z)-

InChI

InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10-/t14-/m0/s1

Clé InChI

UAXYBJSAPFTPNB-BMSUMIBZSA-N

SMILES

C(\C=C1/S[C@@H](C(N1CC)=O)N1CCCCC1)(=O)OCC

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Piprozoline;  piprozolin.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piprozolin
Reactant of Route 2
Piprozolin
Reactant of Route 3
Piprozolin
Reactant of Route 4
Reactant of Route 4
Piprozolin
Reactant of Route 5
Piprozolin
Reactant of Route 6
Piprozolin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.